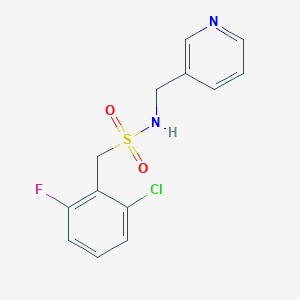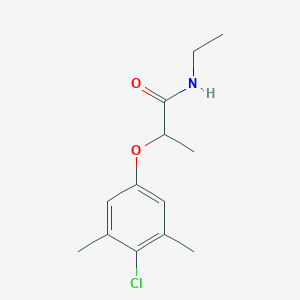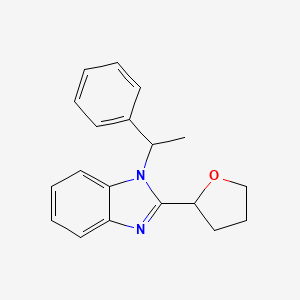
1-(2-fluorophenyl)-N-propylmethanesulfonamide
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-propylmethanesulfonamide, also known as FP-methylsulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family, which is known for its diverse biological activities, including antimicrobial, antidiabetic, and anticancer effects. In
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-propylmethanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been investigated for its ability to modulate the activity of ion channels and receptors, making it a potential candidate for the development of new drugs for the treatment of neurological and psychiatric disorders. In neuroscience, 1-(2-fluorophenyl)-N-propylmethanesulfonamidefonamide has been shown to inhibit the activity of voltage-gated sodium channels, which are important targets for the treatment of chronic pain and epilepsy. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-N-propylmethanesulfonamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. In particular, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and muscle cells. By blocking these channels, 1-(2-fluorophenyl)-N-propylmethanesulfonamidefonamide may reduce the excitability of these cells and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce the activity of voltage-gated sodium channels, and modulate the activity of GABA receptors. In vivo studies have shown that 1-(2-fluorophenyl)-N-propylmethanesulfonamidefonamide can reduce pain and inflammation in animal models of chronic pain and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-fluorophenyl)-N-propylmethanesulfonamide in lab experiments is its high potency and selectivity for its target molecules. This compound has been shown to have a low toxicity profile and can be easily synthesized and purified. However, one of the limitations of using 1-(2-fluorophenyl)-N-propylmethanesulfonamidefonamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-(2-fluorophenyl)-N-propylmethanesulfonamide. One area of research could be the development of new drugs based on this compound for the treatment of neurological and psychiatric disorders. Another area of research could be the investigation of the mechanism of action of 1-(2-fluorophenyl)-N-propylmethanesulfonamidefonamide and its effects on ion channels and receptors. Finally, the study of this compound in animal models of cancer could lead to the development of new anticancer drugs.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-2-7-12-15(13,14)8-9-5-3-4-6-10(9)11/h3-6,12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOKRINCKDTEBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-bromo-2-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4428704.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-phenylurea](/img/structure/B4428718.png)
![6-ethyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428723.png)
![3-butyl-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428726.png)


![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B4428750.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4428766.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428784.png)
![N-(4-ethylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B4428786.png)
